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7-Cyano-7-deaza-2'-deoxy guanosine -

7-Cyano-7-deaza-2'-deoxy guanosine

Catalog Number: EVT-15229143
CAS Number:
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 7-cyano-7-deaza-2'-deoxyguanosine generally involves multi-step organic reactions that modify standard nucleoside precursors. The key steps typically include:

  1. Starting Material: The synthesis often begins with 2'-deoxyguanosine.
  2. Modification: The nitrogen at the 7-position is replaced with a cyano group through a series of reactions involving nitration or substitution techniques.
  3. Phosphorylation: The final product may be phosphorylated to yield 7-cyano-7-deaza-2'-deoxyguanosine-5'-triphosphate, which is crucial for its application in DNA synthesis and modification.

Technical details regarding the specific reagents, reaction conditions, and purification methods are usually proprietary but can be found in specialized literature or vendor documentation .

Molecular Structure Analysis

The molecular formula of 7-cyano-7-deaza-2'-deoxyguanosine is C11H13N3O4C_{11}H_{13}N_3O_4, with a molecular weight of approximately 251.24 g/mol. The structure consists of a deoxyribose sugar linked to a modified guanine base that lacks the nitrogen at the 7-position, replaced by a cyano group.

Structural Features:

  • Base: The guanine analog retains its aromatic characteristics but exhibits altered hydrogen bonding capabilities due to the absence of the nitrogen atom.
  • Sugar: The deoxyribose structure remains intact, facilitating incorporation into DNA strands.

This structural alteration affects the major groove of DNA, potentially influencing interactions with proteins and other nucleic acids .

Chemical Reactions Analysis

7-Cyano-7-deaza-2'-deoxyguanosine can participate in various chemical reactions typical for nucleosides, including:

  1. Phosphorylation: Conversion to triphosphate form for incorporation into DNA.
  2. Base Pairing: Engaging in standard base pairing with cytosine during DNA synthesis.
  3. Chemical Modifications: It can undergo further modifications such as methylation or acetylation, which can be used to study gene expression and regulation.

Technical details regarding these reactions often involve specific conditions such as pH, temperature, and catalysts used during synthesis .

Mechanism of Action

The mechanism of action of 7-cyano-7-deaza-2'-deoxyguanosine primarily revolves around its incorporation into DNA strands during replication or transcription processes.

  1. Incorporation: Once phosphorylated to its triphosphate form, it can be incorporated into DNA by DNA polymerases.
  2. Base Pairing: It pairs with cytosine, maintaining fidelity in DNA replication while altering structural properties that may influence stability and interactions with enzymes.
  3. Protection Against Restriction Enzymes: Modifications like those seen in this compound can protect viral DNA from host restriction enzymes, enhancing the survival of certain viral genomes within host cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in typical nucleophilic substitution reactions due to the presence of reactive functional groups.

Relevant data regarding these properties are essential for handling and application in laboratory settings .

Applications

7-Cyano-7-deaza-2'-deoxyguanosine has diverse applications in scientific research:

  1. Molecular Biology: Used as a building block for synthesizing modified oligonucleotides.
  2. Genetic Engineering: Facilitates studies on gene expression regulation by incorporating into plasmids or viral vectors.
  3. Therapeutics Development: Investigated for potential use in antiviral therapies due to its ability to evade host immune responses.
  4. Diagnostic Tools: Utilized in assays that require specific nucleotide modifications for enhanced sensitivity or specificity.
Biosynthesis and Enzymatic Pathways

Role in Queuosine and Archaeosine Biosynthetic Pathways

7-Cyano-7-deaza-2'-deoxyguanosine (dPreQ₀) is a pivotal intermediate in the biosynthetic pathways of tRNA modifications. In bacteria, dPreQ₀ serves as a precursor for queuosine (Q), a hypermodified base found at the wobble position of tRNAs specific for Asp, Asn, His, and Tyr [5] [8]. Archaea utilize dPreQ₀ to synthesize archaeosine (G⁺), which stabilizes the tertiary structure of tRNA by reinforcing the D-loop [5] [9]. The shared biosynthetic origin of these modifications underscores the evolutionary conservation of 7-deazaguanine metabolism. Notably, while queuosine requires further reduction of PreQ₀ to PreQ₁ by QueF, archaeosine synthesis involves direct incorporation of PreQ₀ into tRNA by arcTGT, followed by amidation [5] [8].

Enzymatic Conversion from GTP via FolE, QueD, QueE, and QueC

dPreQ₀ is derived from GTP through a conserved four-step pathway:

  • FolE/GCH I: Converts GTP to 7,8-dihydroneopterin triphosphate (H₂NTP) [6].
  • QueD: Transforms H₂NTP into 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) [6] [9].
  • QueE: A radical SAM enzyme that catalyzes the rearrangement of CPH₄ to 7-carboxy-7-deazaguanine (CDG) [6].
  • QueC: An ATP-dependent enzyme that converts CDG to PreQ₀ using ammonia as a nitrogen source [6] [9].

Table 1: Enzymes in PreQ₀ Biosynthesis

EnzymeFunctionProductCofactors
FolEGTP cyclohydrolase IH₂NTPZn²⁺/Mg²⁺
QueDCPH₄ synthaseCPH₄None
QueECDG synthaseCDGSAM, [4Fe-4S] cluster
QueCPreQ₀ synthasePreQ₀ATP, NH₃

Comparative Analysis of PreQ₀ Synthesis in Phage vs. Host Systems

Phages repurpose PreQ₀ biosynthesis for DNA modification, diverging from host tRNA-centric pathways. For example:

  • Phage 9g: Encodes folE, queD, and queE homologs to synthesize PreQ₀ de novo. Complementation experiments confirm these genes restore queuosine biosynthesis in E. coli mutants (ΔfolE, ΔqueD, ΔqueE) [9].
  • Minimal Machinery: Unlike bacteria, phages like CAjan lack queF (PreQ₀ reductase) but retain dpdA (DNA transglycosylase) to insert PreQ₀ directly into DNA [9].Host-pathogen conflict drives this divergence: Phages deploy PreQ₀ to evade restriction enzymes, while hosts restrict PreQ₀ to tRNA modification [2] [9].

Functional Divergence of Gat-QueC and DpdA in DNA Modification

  • Gat-QueC: A bifunctional enzyme in archaea and phages that fuses Gat (amidotransferase) and QueC activities. In phage 9g, it synthesizes PreQ₀ but cannot complement bacterial QueC in tRNA modification, indicating substrate channeling toward DNA [9].
  • DpdA: A DNA-specific transglycosylase that exchanges guanine with PreQ₀ in double-stranded DNA. When co-expressed with Gat-QueC in E. coli, it inserts deoxyarchaeosine (dG⁺) at up to 18% of genomic guanosine sites, conferring EcoRI resistance [9].Table 2: Functional Comparison of DNA Modification Enzymes
    EnzymeSubstrateProductBiological Role
    Gat-QueCCDGPreQ₀PreQ₀ synthesis for DNA/tRNA
    DpdAdsDNA + PreQ₀dPreQ₀-DNAAnti-restriction in phages
    arcTGTtRNA + PreQ₀PreQ₀-tRNAArchaeosine biosynthesis

Properties

Product Name

7-Cyano-7-deaza-2'-deoxy guanosine

IUPAC Name

2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

InChI

InChI=1S/C12H13N5O4/c13-2-5-3-17(8-1-6(19)7(4-18)21-8)10-9(5)11(20)16-12(14)15-10/h3,6-8,18-19H,1,4H2,(H3,14,15,16,20)

InChI Key

QXSULWVDXWTVBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#N)CO)O

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